Ebastine

Description

This compound is under investigation for the treatment of Irritable Bowel Syndrome (IBS). This compound has been investigated for the treatment of Urticaria.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 2 investigational indications.

Structure

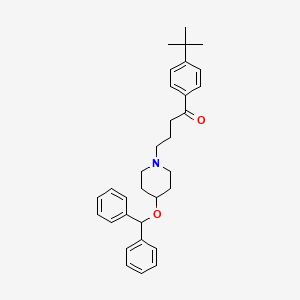

3D Structure

Properties

IUPAC Name |

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJALKDDGIKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046472 | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-43-4 | |

| Record name | Ebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ebastine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of ebastine, a second-generation antihistamine, on the histamine H1 receptor. The content herein is curated for an audience with a professional background in pharmacology, drug development, and biomedical research.

Executive Summary

This compound is a potent and selective second-generation histamine H1 receptor antagonist.[1] It is a long-acting, non-sedating antihistamine that exerts its effects primarily through its active metabolite, carthis compound.[2][3] The primary mechanism of action involves competitive and reversible binding to the H1 receptor, preventing histamine-induced activation and the subsequent downstream signaling cascade responsible for allergic symptoms.[1] Evidence also suggests that this compound and carthis compound act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and reducing its basal activity.[4][5] This guide will delve into the quantitative aspects of this compound's and carthis compound's interaction with the H1 receptor, the intricacies of the H1 receptor signaling pathway, and the detailed experimental protocols used to elucidate these mechanisms.

Quantitative Analysis of this compound and Carthis compound Interaction with H1 Receptors

The affinity and potency of this compound and its active metabolite, carthis compound, at the histamine H1 receptor have been quantified through various in vitro assays. The data presented below summarizes key binding affinity (Ki) and functional potency (IC50/IC30) values, providing a comparative perspective on their antihistaminic activity.

Table 1: H1 Receptor Binding Affinities (Ki)

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound | Histamine H1 (guinea pig cerebellum) | [3H]-mepyramine | 7.1 | [4] |

| Carthis compound | Histamine H1 (guinea pig cerebellum) | [3H]-mepyramine | 7.9 | [4] |

| This compound | Histamine H1 | Not Specified | 48 ± 6 | [4] |

| Carthis compound | Histamine H1 | Not Specified | 27 ± 4 | [4][6] |

| Carthis compound | Histamine H1 | [3H]-mepyramine | 75.86 | [6] |

Table 2: Functional Antagonism and Inhibitory Concentrations

| Compound | Assay | Parameter | Value (µM) | Source |

| Carthis compound | Histamine-induced contraction (isolated guinea pig trachea) | IC50 | 0.12 | [7][8] |

| This compound | Anti-IgE-induced prostaglandin D2 (PGD2) and leukotriene C4/D4 (LTC4/D4) release (human nasal polyp cells) | IC30 | 2.57 - 9.6 | [4][9] |

| Carthis compound | Anti-IgE-induced PGD2 release (human nasal polyp cells) | IC30 | 8.14 | [4][9] |

H1 Receptor Signaling Pathway and the Action of this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step in mediating the allergic response. This compound, by blocking the H1 receptor, prevents this signaling cascade.

Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and carthis compound with the H1 receptor.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., carthis compound) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Experimental Workflow:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the human histamine H1 receptor.

-

Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine (a common H1 receptor radioligand) and a range of concentrations of the unlabeled test compound (carthis compound). Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled H1 antagonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium concentration ([Ca2+]i).

Experimental Workflow:

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacokinetics of the H1-receptor antagonist this compound and its active metabolite carthis compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [Pharmacological study of this compound, a novel histamine H1-receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ebastine and its Derivatives for Research

This technical guide provides a comprehensive overview of the synthesis of this compound, a second-generation H1 antihistamine, and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms to support research and development efforts in medicinal chemistry and pharmacology.

Introduction to this compound

This compound is a selective, long-acting, and non-sedating H1 histamine receptor antagonist.[1][2][3] Its chemical name is 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone.[4] It is primarily used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[2][5] After oral administration, this compound is rapidly metabolized to its active metabolite, carthis compound, which is largely responsible for its therapeutic effects.[2][6] Due to its poor water solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common industrial methods involve the condensation of key intermediates. Two primary pathways are outlined below.

Synthetic Pathway 1: Condensation with Diphenyl Methanol Derivative

This is a widely adopted method for preparing this compound.[7][8] The synthesis begins with the reaction of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one with 4-hydroxy piperidine to form the intermediate, 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one. This intermediate is then reacted with a diphenylmethyl derivative, such as diphenylmethyl bromide or diphenyl methanol, to yield this compound.[7][8] A notable improvement in this process involves using diphenyl methanol in the presence of a dehydrating agent, which is considered more cost-effective and stable than using diphenylmethyl bromide.[7][8]

Caption: General workflow for the synthesis and purification of this compound.

Synthetic Pathway 2: Alternative Condensation Route

An alternative synthesis route involves first preparing 4-benzhydryloxypiperidine.[9] This is achieved by the condensation of benzophenone with 4-hydroxy piperidine. The resulting intermediate is then condensed with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one to produce this compound.[9] This method utilizes inexpensive benzophenone as a starting material, potentially lowering overall costs.[9]

Synthesis of this compound Derivatives

The synthesis of derivatives, particularly optically active analogues, has been explored to investigate stereoselectivity and enhance therapeutic properties.[10] Chiral centers can be introduced at the benzhydryl and/or the phenylbutyl portions of the molecule. For instance, the synthesis of 4-methylthis compound introduces a chiral center at the benzhydryl position, which has been shown to yield significant stereoselectivity for both antihistaminic and antimuscarinic activities.[10] The (-)-isomer of 4-methylthis compound demonstrated more than a tenfold increase in in-vitro antihistaminic potency compared to this compound.[10]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from a patented, efficient synthesis method.[7][8]

Step 1: Synthesis of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one (Intermediate II)

-

Charge a reaction vessel with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (100g, 0.42 mol), 4-hydroxy piperidine (63g, 0.62 mol), and potassium carbonate (115g, 0.83 mol) in methyl isobutyl ketone (500ml).

-

Heat the mixture to reflux temperature (approximately 115-120°C) and maintain for 24-26 hours, monitoring the reaction progress with HPLC.

-

After completion, cool the reaction mixture to 60-70°C and filter to remove inorganic salts. Wash the filter cake with methyl isobutyl ketone.

-

Distill the solvent from the filtrate completely under vacuum.

-

Dissolve the resulting residue in a mixture of ethyl acetate and n-hexane (1:5) to isolate the title compound.

-

Yield: 110g (87%). Melting Point: 63-65°C.

Step 2: Synthesis of this compound from Intermediate II

-

In a reaction flask, combine Intermediate II (100g, 0.33 mol) and p-toluene sulphonic acid monohydrate (69.0g, 0.36 mol) in toluene (500ml).

-

Heat the mixture to 100-110°C.

-

Add a solution of diphenyl methanol (60g, 0.32 mol) in toluene (80ml) to the reaction mixture over 1 hour at reflux, continuously removing water as an azeotrope using a Dean-Stark apparatus.

-

Maintain the reflux for 6-8 hours, monitoring progress by HPLC.

-

Cool the mixture to 50-55°C and add a 10% sodium hydroxide solution (500ml). Stir for 30 minutes.

-

Separate the organic layer and wash sequentially with water, 3N HCl solution, and 10% sodium bicarbonate solution.

-

Dry the organic layer with sodium sulphate.

Step 3: Purification via Fumarate Salt Formation

-

To the dried organic layer from the previous step, add fumaric acid (56g, 0.486 mol) and reflux.

-

Filter the resulting this compound fumarate precipitate, wash with ethyl acetate, and dry at 80-85°C.[7]

-

Suspend the this compound fumarate salt in ethyl acetate and a 10% sodium hydroxide solution and stir until a clear solution is obtained.

-

Separate the organic layer, wash with water until neutral pH, and distill the solvent completely under vacuum.

-

Crystallize the resulting residue from methanol.

-

Filter the pure this compound solid and dry at 60-65°C.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring reaction progress and determining the purity of the final product.[7][11]

-

Column: C18 column (e.g., Phenomenex RP-C18).[11]

-

Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[11]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 262 nm.[11]

-

Retention Time: Approximately 6 minutes for this compound.[3]

Data Presentation

Table 1: Summary of Synthesis and Characterization Data

| Parameter | Value | Reference |

| Intermediate II | ||

| Yield | 87% | [8] |

| Melting Point | 63-65°C | [8] |

| Final Product (this compound) | ||

| Purity (by HPLC) | >99.5% | [11] |

| Melting Point | 80-82°C | [9] |

| Linearity Range (HPLC) | 5-100 µg/ml | [11] |

| Limit of Detection (HPLC) | 50 ng/ml | [11] |

| Limit of Quantification (HPLC) | 100 ng/ml | [11] |

Table 2: In-vitro Activity of this compound and an Optically Active Derivative

| Compound | Antihistaminic Potency (IC50) | Antimuscarinic Activity | Selectivity for H1 Receptors | Reference |

| This compound | Baseline | Present | Baseline | [10] |

| (-)-4-methylthis compound | >10-fold higher than this compound | Mirror image steric preference to antihistaminic action | >20-fold increase compared to this compound | [10] |

Mechanism of Action and Signaling Pathways

Primary Mechanism: Histamine H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor.[5][6] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, swelling, and increased mucus production.[6] this compound competitively blocks histamine from binding to these peripheral H1 receptors, thereby mitigating the allergic response.[5][6] Its high selectivity for peripheral H1 receptors and limited penetration of the blood-brain barrier account for its non-sedating properties.[2][6]

Caption: Mechanism of this compound as a histamine H1 receptor antagonist.

Additional Cellular Effects: ERK Signaling Pathway

Research has indicated that this compound may have effects beyond H1 receptor antagonism. One study demonstrated that this compound can induce the proliferation of human follicle dermal papilla cells (HFDPC).[12] This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[12] this compound treatment was shown to increase the phosphorylation of AKT and ERK, promoting cell-cycle progression and suggesting a potential role in regulating hair growth.[12]

Caption: this compound-induced activation of the ERK signaling pathway in HFDPC.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Formulation of this compound Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. WO2012076919A1 - Process of preparing this compound - Google Patents [patents.google.com]

- 8. WO2009157006A1 - Process of preparing this compound - Google Patents [patents.google.com]

- 9. CN109593058A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. Optically active analogues of this compound: synthesis and effect of chirality on their antihistaminic and antimuscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of this compound in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extracellular Signal-Regulated Kinase Mediates this compound-Induced Human Follicle Dermal Papilla Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Novel Ebastine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel analogs of Ebastine, a potent and selective second-generation histamine H1 receptor antagonist. This document details the mechanism of action of this compound, summarizes key pharmacological data for this compound and its analogs, and provides detailed experimental protocols for their evaluation. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction to this compound

This compound is a long-acting, non-sedating antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It functions as a selective antagonist of the peripheral histamine H1 receptors.[1][3] Following oral administration, this compound is rapidly absorbed and extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system to its active carboxylic acid metabolite, carthis compound.[1][4] Carthis compound is primarily responsible for the therapeutic effects of the drug and possesses a long half-life, allowing for once-daily dosing.[1][3] The mechanism of action involves competitive binding to H1 receptors, preventing histamine from initiating the allergic response cascade, which includes symptoms like itching, swelling, and increased mucus production.[1][5]

Comparative Pharmacological Data

The development of novel this compound analogs aims to improve upon its pharmacological profile, including enhanced potency, selectivity, and pharmacokinetic properties. Below are tables summarizing available quantitative data for this compound, its active metabolite carthis compound, and selected analogs.

Table 1: In Vitro H1 Receptor Binding Affinity and Functional Potency

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, µM) | Notes |

| This compound | 7.1 (guinea pig cerebellum) | - | Parent drug. |

| Carthis compound | 7.9 (guinea pig cerebellum), 75.86 | 0.12 (histamine-induced guinea pig trachea contraction)[6] | Active metabolite of this compound. |

| (-)-4-methylthis compound | - | >10-fold more potent than this compound | Optically active analog with increased potency and selectivity.[7] |

Note: Data for novel analogs is often proprietary and not extensively published. The table will be updated as more information becomes publicly available.

Table 2: Comparative Pharmacokinetic Parameters of Second-Generation Antihistamines

| Drug | Tmax (hours) | Elimination Half-life (hours) | Metabolism |

| This compound (to carthis compound) | 2.6 - 5.7[4] | 10.3 - 19.3 (carthis compound)[4] | Extensively metabolized to carthis compound by CYP3A4.[1] |

| Cetirizine | ~1 | ~6-10[1] | Primarily excreted unchanged in urine.[1] |

| Fexofenadine | ~1-3 | ~11-15 | Primarily excreted unchanged in feces.[1] |

| Loratadine | ~1 | ~8 (loratadine), ~17-24 (metabolite) | Extensively metabolized by CYP3A4 and CYP2D6.[8] |

| Desloratadine | ~3 | ~27[1] | Metabolized, but parent drug is also active. |

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine), a potent H1 antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound analogs at various concentrations.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, cell harvester, and scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of non-specific binding control.

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of test compound at varying concentrations.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium, a key event in H1 receptor signaling.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Histamine.

-

Test Compounds: this compound analogs at various concentrations.

-

Probenecid (optional): To prevent dye leakage from cells.

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer, with or without probenecid). Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition: Add the test compounds (this compound analogs) at various concentrations to the wells and incubate for 15-30 minutes.

-

Baseline Reading: Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.

-

Agonist Stimulation: Add a pre-determined concentration of histamine (typically the EC80) to the wells and immediately begin recording the fluorescence intensity for 60-120 seconds.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the histamine response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the analog to determine the IC50 value.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for an intracellular calcium flux functional assay.

In Vivo Model of Ovalbumin-Induced Allergic Rhinitis

This protocol describes the induction and evaluation of allergic rhinitis in a mouse model to assess the in vivo efficacy of this compound analogs.

Animals:

-

BALB/c mice (female, 6-8 weeks old) are commonly used as they are prone to Th2-biased immune responses.[9]

Materials:

-

Allergen: Ovalbumin (OVA).

-

Adjuvant: Aluminum hydroxide (Alum).

-

Vehicle: Phosphate-buffered saline (PBS).

-

Test Compounds: this compound analogs.

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

-

Challenge:

-

From day 14 to day 21, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1% in PBS) per nostril once daily.

-

-

Treatment:

-

Administer the this compound analogs (at desired doses) orally or via another appropriate route one hour before each intranasal challenge. A vehicle control group and a positive control group (e.g., treated with this compound) should be included.

-

-

Evaluation of Allergic Symptoms:

-

On day 21, immediately after the final challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Sample Collection and Analysis (optional):

-

Collect blood samples to measure serum levels of OVA-specific IgE.

-

Perform bronchoalveolar lavage (BAL) to analyze the cellular infiltrate (e.g., eosinophils).

-

Collect nasal tissue for histological analysis of inflammation.

-

Logical Relationship: In Vivo Allergic Rhinitis Model

Caption: Logical flow of the in vivo allergic rhinitis model.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Upon binding of histamine, the receptor undergoes a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[3] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular responses associated with an allergic reaction.

H1 Receptor Signaling Pathway

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbopol emulgel loaded with this compound for urticaria: development, characterization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. [Pharmacological study of this compound, a novel histamine H1-receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of this compound, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Ebastine's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions. Beyond its primary antihistaminic activity, a growing body of in vitro evidence demonstrates that this compound possesses significant anti-inflammatory properties. These properties are attributed to its ability to modulate the release of pro-inflammatory mediators and interfere with key signaling pathways involved in the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro characterization of this compound's anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Quantitative Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound and its active metabolite, carthis compound, have been quantified in various in vitro systems. The following tables summarize the inhibitory concentrations (IC) and percentage inhibition of key pro-inflammatory mediators.

| Mediator | Drug | Cell Type | Stimulus | IC30 (μmol/L) | Reference(s) |

| Prostaglandin D2 (PGD2) | This compound | Human Dispersed Nasal Polyp Cells | anti-IgE | 2.57 | [1][2] |

| Prostaglandin D2 (PGD2) | Carthis compound | Human Dispersed Nasal Polyp Cells | anti-IgE | 8.14 | [1][2] |

| Leukotriene C4/D4 (LTC4/D4) | This compound | Human Dispersed Nasal Polyp Cells | anti-IgE | 9.6 | [1][2] |

| Mediator | Drug | Cell Type | Stimulus | % Inhibition | Concentration | Reference(s) |

| Tumor Necrosis Factor-α (TNF-α) | This compound | Human Dispersed Nasal Polyp Cells | - | 40% | Not Specified | [3] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | This compound | Human Dispersed Nasal Polyp Cells | - | 35% | Not Specified | [3] |

| Interleukin-8 (IL-8) | This compound | Human Dispersed Nasal Polyp Cells | - | 52% | Not Specified | [3] |

| Interleukin-4 (IL-4) | This compound | Activated T Cells | anti-CD3/CD28 | Significant | Not Specified | [4] |

| Interleukin-5 (IL-5) | This compound | Activated T Cells | anti-CD3/CD28 | Significant | Not Specified | [4] |

| Interleukin-6 (IL-6) | This compound | Activated T Cells | anti-CD3/CD28 | Significant | Not Specified | [4] |

| Tumor Necrosis Factor-α (TNF-α) | This compound | Activated T Cells | anti-CD3/CD28 | Significant | Not Specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for key experiments used to characterize this compound's anti-inflammatory properties.

Macrophage Anti-inflammatory Assay

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines by macrophages upon stimulation with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

b. Sample Collection and Analysis:

-

Following incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Anti-IgE Induced Histamine Release from Basophils

This protocol assesses the mast cell-stabilizing properties of this compound by measuring its ability to inhibit histamine release from basophils following stimulation with anti-IgE.

a. Basophil Isolation and Sensitization:

-

Isolate basophils from heparinized whole blood of allergic donors using a density gradient centrifugation method.

-

Wash the isolated basophils and resuspend them in a suitable buffer (e.g., HEPES buffer).

-

Sensitize the basophils by incubating them with human IgE for a specified period.

b. Histamine Release Assay:

-

Pre-incubate the sensitized basophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Induce histamine release by stimulating the cells with an optimal concentration of anti-IgE antibody.

-

Include a spontaneous release control (no anti-IgE) and a total histamine release control (cells lysed with perchloric acid or by freeze-thawing).

-

After a 30-60 minute incubation at 37°C, stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes to pellet the cells and collect the supernatants.

-

Measure the histamine content in the supernatants using a fluorometric or an enzyme immunoassay.

-

Calculate the percentage of histamine release for each sample relative to the total histamine content.

Western Blot Analysis of Phosphorylated ERK (p-ERK) and p65 (p-p65)

This method is used to investigate the effect of this compound on the activation of the MAPK/ERK and NF-κB signaling pathways by detecting the phosphorylation status of key proteins.

a. Cell Culture, Treatment, and Lysis:

-

Culture appropriate inflammatory cells (e.g., macrophages, T cells) to near confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a suitable inflammatory agonist (e.g., LPS for macrophages, PMA/Ionomycin for T cells) for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

b. Electrophoresis and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated p65 (p-p65) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against total ERK and total p65, as well as a housekeeping protein like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows used to study them.

Signaling Pathways

This compound's anti-inflammatory actions are, in part, attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Caption: Simplified NF-κB signaling pathway and the putative inhibitory action of this compound.

Caption: Overview of the MAPK/ERK signaling cascade and a potential point of inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to assess the anti-inflammatory properties of this compound.

Caption: General experimental workflow for assessing this compound's effect on cytokine production.

Caption: Step-by-step workflow for analyzing signaling protein phosphorylation via Western blot.

Conclusion

The in vitro data presented in this technical guide highlight the multifaceted anti-inflammatory properties of this compound, extending beyond its established role as an H1 receptor antagonist. Through the inhibition of a range of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB and MAPK/ERK, this compound demonstrates the potential to impact the broader inflammatory cascade. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the anti-inflammatory potential of this compound and related compounds. Further in vitro studies are warranted to elucidate the precise molecular targets and to expand the quantitative understanding of this compound's immunomodulatory effects.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Overview of allergic mechanisms. This compound has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits T cell migration, production of Th2-type cytokines and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebastine's Effect on Mast Cell Degranulation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebastine, a second-generation H1 antihistamine, is a widely used therapeutic agent for allergic conditions. Its clinical efficacy is primarily attributed to its potent and selective antagonism of the histamine H1 receptor. However, emerging evidence reveals a broader mechanism of action that includes the stabilization of mast cells, thereby inhibiting the release of a spectrum of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mast cell degranulation pathways. It delves into its inhibitory effects on the release of key allergic mediators, outlines the intricate signaling cascades involved in mast cell activation, and presents detailed experimental protocols for investigating these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of allergy, immunology, and drug development.

Introduction: Beyond H1 Receptor Antagonism

This compound is a well-established second-generation antihistamine that undergoes rapid conversion to its active metabolite, carthis compound.[1] Both compounds exhibit high affinity and selectivity for the peripheral histamine H1 receptor, effectively blocking histamine-induced symptoms of allergic reactions.[2] Unlike first-generation antihistamines, this compound has minimal penetration of the central nervous system, resulting in a non-sedating profile.[2]

Beyond its primary role as an H1 receptor antagonist, this compound demonstrates significant mast cell-stabilizing properties.[3] Mast cells are pivotal effector cells in allergic inflammation, and their degranulation releases a cascade of pre-formed and newly synthesized mediators that drive the allergic response.[3] this compound and carthis compound have been shown to inhibit the release of not only histamine but also other crucial mediators such as leukotrienes and prostaglandins from mast cells.[4][5] This dual action—H1 receptor blockade and mast cell stabilization—positions this compound as a comprehensive therapeutic agent for managing allergic diseases.

Quantitative Analysis of this compound's Inhibitory Effects on Mediator Release

Several in vitro studies have quantified the inhibitory potency of this compound and its active metabolite, carthis compound, on the release of various pro-inflammatory mediators from mast cells. The following tables summarize these key findings, providing a comparative view of their efficacy.

Table 1: Inhibition of Prostaglandin D2 (PGD2) Release

| Compound | Cell Type | Stimulus | IC30 (μmol/L) | Reference |

| This compound | Human Nasal Polyp Cells | anti-IgE | 2.57 | [4] |

| Carthis compound | Human Nasal Polyp Cells | anti-IgE | 8.14 | [4] |

Table 2: Inhibition of Leukotriene C4/D4 (LTC4/D4) Release

| Compound | Cell Type | Stimulus | IC30 (μmol/L) | Reference |

| This compound | Human Nasal Polyp Cells | anti-IgE | 9.6 | [4] |

Table 3: Inhibition of Histamine Release

| Compound | Cell Type | Concentration (μM) | Effect | Reference |

| Carthis compound | Rat Peritoneal Mast Cells | 30-100 | Suppression | [6][7] |

| Carthis compound | Human Basophils | 30-100 | Suppression | [6][7] |

Table 4: Inhibition of Histamine-Induced Contraction

| Compound | Tissue | IC50 (μM) | Effect | Reference |

| Carthis compound | Isolated Guinea Pig Trachea | 0.12 | Inhibition | [6][7] |

Mast Cell Degranulation: A Complex Signaling Cascade

The activation of mast cells and subsequent degranulation is a tightly regulated process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens. This event triggers a cascade of intracellular signaling events, which can be broadly categorized into the following key steps:

-

FcεRI Cross-linking and Activation of Src Family Kinases: Allergen binding to IgE antibodies bound to FcεRI leads to receptor aggregation. This brings the Src family kinase, Lyn, into close proximity, leading to its activation and the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.

-

Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk). Upon binding, Syk is activated and subsequently phosphorylates a number of downstream signaling molecules.

-

Formation of the LAT Signalosome: Activated Syk phosphorylates the linker for activated T cells (LAT), a critical scaffold protein. Phosphorylated LAT recruits a variety of signaling molecules, including phospholipase Cγ (PLCγ), Grb2, and Gads, forming a multi-protein complex known as the LAT signalosome.

-

Activation of PLCγ and Generation of Second Messengers: PLCγ, upon its activation within the LAT signalosome, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels.

-

Activation of Protein Kinase C (PKC) and MAP Kinases: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Concurrently, other signaling pathways, including the mitogen-activated protein (MAP) kinase cascades, are activated.

-

Granule Exocytosis: The culmination of these signaling events leads to the translocation of cytoplasmic granules to the cell membrane and their fusion, resulting in the release of pre-formed mediators such as histamine and proteases. This is followed by the de novo synthesis and release of lipid mediators (prostaglandins and leukotrienes) and cytokines.

This compound's Putative Intervention Points in the Signaling Cascade

While the precise molecular targets of this compound and carthis compound within the mast cell degranulation pathway are not yet definitively elucidated, their established inhibitory effects on mediator release strongly suggest interference with one or more key signaling events. Based on the mechanisms of other mast cell-stabilizing second-generation antihistamines, several plausible points of intervention can be proposed:

-

Inhibition of Calcium Mobilization: A critical step for degranulation is the rise in intracellular calcium concentration. It is conceivable that this compound or carthis compound may directly or indirectly modulate calcium channels, thereby attenuating the influx of extracellular calcium or the release from intracellular stores. Some second-generation antihistamines have been shown to inhibit intracellular calcium ion levels.

-

Modulation of Protein Kinase C (PKC) Activity: PKC is a crucial enzyme in the signaling cascade leading to granule exocytosis. Interference with the activation of PKC isoforms could be a potential mechanism by which this compound exerts its mast cell-stabilizing effects.

-

Interference with Upstream Kinase Activity: Although less likely without direct evidence, this compound could potentially interfere with the activity of upstream tyrosine kinases such as Syk or other components of the LAT signalosome, thereby dampening the entire downstream signaling cascade.

Further research is warranted to precisely identify the molecular targets of this compound and carthis compound within the intricate network of mast cell activation pathways.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the effects of compounds like this compound on mast cell degranulation.

IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells

This assay is a classic method to evaluate the effect of a compound on antigen-induced degranulation.

Materials:

-

Male Wistar rats

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA)

-

This compound/Carthis compound stock solution (in a suitable solvent, e.g., DMSO)

-

Perchloric acid (PCA)

-

o-Phthaldialdehyde (OPT)

-

96-well microplates

-

Fluorometer

Procedure:

-

Mast Cell Isolation: Euthanize rats and inject 10-15 mL of ice-cold Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes. Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.

-

Cell Washing: Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer. Repeat the washing step twice.

-

Cell Purity and Counting: Determine the purity of mast cells using toluidine blue staining and count the cells using a hemocytometer. Adjust the cell concentration to 1-2 x 10^5 mast cells/mL.

-

Sensitization: Incubate the mast cell suspension with an optimal concentration of anti-DNP IgE (e.g., 10 µg/mL) for 1-2 hours at 37°C.

-

Compound Incubation: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound, carthis compound, or vehicle control for 15-30 minutes at 37°C.

-

Antigen Challenge: Initiate degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the cell suspensions. For spontaneous release control, add buffer instead of antigen. For total histamine content, lyse a separate aliquot of cells with 0.5% Triton X-100.

-

Reaction Termination: After 30 minutes of incubation at 37°C, stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Histamine Measurement:

-

Collect the supernatant for released histamine measurement.

-

To the supernatant and the total histamine lysate, add PCA to a final concentration of 3% to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add NaOH to neutralize.

-

Add OPT solution and incubate at room temperature.

-

Stop the reaction by adding H2SO4.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis: Calculate the percentage of histamine release for each sample. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Measurement of Leukotriene and Prostaglandin Release from Human Nasal Polyp Cells

This ex vivo model provides a clinically relevant system to study the effects of drugs on mediator release from human mast cells in their native tissue environment.

Materials:

-

Freshly obtained human nasal polyp tissue

-

RPMI-1640 medium supplemented with antibiotics

-

Collagenase and hyaluronidase

-

Anti-IgE antibody

-

This compound/Carthis compound stock solution

-

Enzyme immunoassay (EIA) kits for LTC4/D4/E4 and PGD2

-

96-well microplates

-

Plate reader

Procedure:

-

Tissue Dissociation: Mince the nasal polyp tissue into small fragments. Incubate the fragments in RPMI-1640 containing collagenase and hyaluronidase for 1-2 hours at 37°C with gentle agitation to obtain a single-cell suspension.

-

Cell Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells twice with RPMI-1640 by centrifugation at 300 x g for 10 minutes.

-

Cell Counting and Resuspension: Resuspend the cells in fresh medium and determine the cell viability and count. Adjust the cell concentration as required.

-

Compound Incubation: Pre-incubate the dispersed nasal polyp cells with various concentrations of this compound, carthis compound, or vehicle control for 30 minutes at 37°C.

-

Stimulation: Add anti-IgE antibody (e.g., 1 µg/mL) to the cell suspensions to induce degranulation. Include a non-stimulated control.

-

Incubation and Supernatant Collection: Incubate the cells for 30-60 minutes at 37°C. Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.

-

Mediator Measurement: Quantify the concentrations of LTC4/D4/E4 and PGD2 in the supernatants using specific EIA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of the test compound and determine the IC30 or IC50 values.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmcourse.com [pharmcourse.com]

- 4. In vitro inhibitory effect of rupatadine on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rupatadine Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the pharmacokinetics of Ebastine's active metabolite, carebastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine is a second-generation H1 receptor antagonist widely used in the management of allergic conditions.[1] It functions as a prodrug, undergoing rapid and extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carthis compound.[1][2] This technical guide provides an in-depth exploration of the pharmacokinetics of carthis compound, the primary molecule responsible for the clinical efficacy of this compound. We will delve into its absorption, distribution, metabolism, and excretion, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Metabolic Transformation of this compound to Carthis compound

The conversion of this compound to its active metabolite, carthis compound, is a critical step in its mechanism of action. This biotransformation primarily occurs in the liver and involves a two-step process: hydroxylation followed by oxidation.[1] In vitro studies utilizing human liver microsomes have implicated cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the metabolism of this compound, although other enzymes may also be involved in the conversion to carthis compound.[2][3]

Caption: Metabolic pathway of this compound to carthis compound.

Pharmacokinetics of Carthis compound

The pharmacokinetic profile of carthis compound is characterized by its linear and dose-independent nature.[4] Following oral administration of this compound, plasma concentrations of the parent drug are negligible, while carthis compound reaches peak plasma concentrations that are proportional to the administered dose.[5]

Absorption and Distribution

Carthis compound is well-absorbed after oral administration of this compound, with peak plasma concentrations (Cmax) typically reached between 2.6 to 6 hours.[2][5] Food intake has been shown to enhance the bioavailability of carthis compound, with both Cmax and the area under the plasma concentration-time curve (AUC) being 40%-50% and 30%-40% higher, respectively, under fed conditions compared to fasting conditions.[6] The volume of distribution of carthis compound has been reported to be between 89.5 and 123 L.[2]

Metabolism and Excretion

Carthis compound itself is the active entity and its elimination is a key determinant of the duration of action of this compound. The elimination half-life (t1/2) of carthis compound ranges from 10 to 19.3 hours, supporting once-daily dosing.[2][4] The primary route of excretion for carthis compound is through the kidneys, with urinary excretion accounting for a small percentage of the administered dose.[2][5]

Quantitative Pharmacokinetic Parameters of Carthis compound

The following tables summarize the key pharmacokinetic parameters of carthis compound following single and multiple oral doses of this compound in healthy adult volunteers.

Table 1: Single Dose Pharmacokinetics of Carthis compound

| Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 5 mg | 40 | 4-6 | - | 13.8 - 15.3 |

| 10 mg | 112 | 2.6 - 5.7 | 1750 - 2940 | 10.3 - 19.3 |

| 20 mg | 195 | 4-6 | - | 13.8 - 15.3 |

| 40 mg | 388 | 4-6 | - | 13.8 - 15.3 |

| 50 mg | - | - | - | 12.5 ± 1.9 |

Data compiled from multiple sources.[2][5][7]

Table 2: Steady-State Pharmacokinetics of Carthis compound (20 mg this compound once daily for 7 days)

| Parameter | Value |

| Cmax (ng/mL) | 360 - 396 |

| Time to Steady State | Day 4 |

Data from a study in healthy male volunteers.[5]

Experimental Protocols: Quantification of Carthis compound in Plasma

Accurate quantification of carthis compound in biological matrices is crucial for pharmacokinetic studies. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology: LC-MS/MS Analysis

A common approach for the simultaneous determination of this compound and carthis compound in human plasma involves the following steps:

-

Sample Preparation:

-

Protein Precipitation: To a 200 µL aliquot of human plasma, an internal standard (e.g., deuterated carthis compound) is added. A protein precipitating agent, such as acetonitrile or methanol, is then added to precipitate plasma proteins.[1]

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration. The plasma sample, after addition of an internal standard, is loaded onto an SPE cartridge. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.[8][9]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Separation is typically achieved on a reverse-phase column, such as a C18 column.[8][9]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[10][11]

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer.

-

Detection is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[9]

-

Specific precursor-to-product ion transitions are monitored for carthis compound and its internal standard to ensure selectivity and accurate quantification.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Mechanism of Action: H1 Receptor Antagonism

Carthis compound exerts its antihistaminic effects by acting as a selective and potent antagonist of the histamine H1 receptor.[1][12] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and increased mucus production.[3] Carthis compound competitively blocks histamine from binding to these receptors, thereby mitigating the allergic response.[3]

Caption: Mechanism of action of carthis compound.

Conclusion

Carthis compound is the principal active metabolite of this compound, responsible for its therapeutic efficacy. The rapid and extensive conversion of this compound to carthis compound results in a favorable pharmacokinetic profile characterized by a long half-life, allowing for once-daily administration. A thorough understanding of the pharmacokinetics of carthis compound, from its formation to its elimination, is essential for optimizing its clinical use and for the development of future antiallergic therapies. The methodologies outlined in this guide provide a framework for the precise and accurate characterization of carthis compound in biological systems, facilitating further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics and pharmacodynamics of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the H1-receptor antagonist this compound and its active metabolite carthis compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of food on the bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics, antihistamine and concentration-effect relationship of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. researchgate.net [researchgate.net]

- 10. Method development and validation for simultaneous determination of this compound and its active metabolite carthis compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Treatment with this compound Changes Expression of Histamine H1 and H2 Receptor mRNA on Peripheral Blood Mononuclear Cells | springermedicine.com [springermedicine.com]

Preclinical Repurposing of Ebastine: A Technical Guide for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation antihistamine, is traditionally recognized for its selective antagonism of the H1 histamine receptor, a mechanism that has established its use in the management of allergic rhinitis and chronic idiopathic urticaria. Beyond its well-documented role in allergic conditions, a growing body of preclinical evidence suggests that this compound possesses therapeutic potential in diverse and complex disease areas, notably in oncology and neurodegenerative disorders. This technical guide provides an in-depth review of the preclinical evaluation of this compound in these novel therapeutic contexts. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the implicated signaling pathways to support further research and drug development efforts.

I. Oncology: Targeting Epigenetic and Kinase-Driven Malignancies

Recent preclinical investigations have repositioned this compound as a promising agent in cancer therapy. These studies highlight its ability to modulate key oncogenic pathways, thereby inhibiting tumor growth and progression in various cancer models.

A. Anticancer Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anticancer effects across a range of cancer cell lines and in animal models of triple-negative breast cancer (TNBC), castration-resistant prostate cancer (CRPC), and osteosarcoma.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | This compound Concentration | Result | Citation |

| C4-2 | Prostate Cancer | IC50 | Not specified, but effective at micromolar concentrations | Dose-dependent growth inhibition | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Protein Expression | Below 10µM | Downregulation of EZH2 and H3K27me3 | [2][3] |

| DU145 | Prostate Cancer | Protein Expression | Below 10µM | Downregulation of EZH2 and H3K27me3 | [2][3] |

| H146 | Lung Cancer | Protein Expression | Below 10µM | Downregulation of EZH2 and H3K27me3 | [2][3] |

| L126 | Not Specified | Protein Expression | Below 10µM | Downregulation of EZH2 and H3K27me3 | [2][3] |

| Osteosarcoma Cells | Osteosarcoma | IC50 | 0-30 µM | Concentration-dependent reduction in cell viability | [4] |

| TNBC Cells | Triple-Negative Breast Cancer | Cell Viability | 0-40 µM | Concentration-dependent reduction in cell viability | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Citation |

| TNBC PDX (BCM3887) | Mice | 10mg/kg/day and 30mg/kg/day | Significant, dose-dependent reduction in tumor growth and weight; enhanced survival. | [2] |

| SUM159 Xenograft | Mice | Not specified | Reduced tumor growth and progression. | [2] |

| CRPC PDX | Mice | Not specified | Reduced tumor growth and enhanced progression-free survival. | [2][6] |

| Osteosarcoma | Nude Mice | 0.5 mg/day and 1 mg/day | Inhibition of tumor growth and metastasis. | [7] |

| TNBC | Mice | Not specified | Significantly impeded tumor burden, angiogenesis, and distant metastasis. | [5] |

B. Key Mechanisms of Action in Oncology

Preclinical studies have elucidated two primary mechanisms through which this compound exerts its anticancer effects: inhibition of the EZH2 epigenetic modifier and targeting of the FAK signaling pathway.

This compound acts as a novel inhibitor of EZH2, a histone methyltransferase that is often overexpressed in various cancers and is associated with poor prognosis.[1][2][6] Unlike enzymatic inhibitors of EZH2, this compound functions by targeting EZH2 transcription, leading to a downregulation of both EZH2 protein levels and the associated repressive histone mark, H3K27 trimethylation.[2][3] This action is independent of EZH2's methyltransferase activity.[1][2][6] The resulting gene expression profile of this compound-treated cancer cells closely resembles that of cells with EZH2 knockdown.[2][6]

In the context of triple-negative breast cancer, this compound has been shown to bind to the tyrosine kinase domain of Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, and survival.[5] This interaction blocks the phosphorylation of FAK at key residues (Y397 and Y576/577), leading to the attenuation of downstream pro-survival signaling pathways, including MEK/ERK and JAK2/STAT3.[5] By targeting FAK, this compound can reduce the properties of breast cancer stem cells, induce apoptosis, and inhibit metastasis and angiogenesis.[5]

C. Experimental Protocols in Oncology Research

The following are summaries of key experimental methodologies employed in the preclinical evaluation of this compound for cancer.

-

Cell Lines: A variety of cancer cell lines were used, including MDA-MB-231, PC3, DU145, C4-2, SUM159, and osteosarcoma cell lines.[1][2][4][5]

-

Treatment: Cells were treated with varying concentrations of this compound (typically in the micromolar range) for specified durations (e.g., 48-72 hours).[2][4]

-

Analysis: Cell viability was assessed using standard methods such as the CCK-8 assay.[4] The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.[1][4]

-

Purpose: To determine the effect of this compound on the protein expression levels of key signaling molecules.

-

Procedure: Cancer cells were treated with this compound, and total cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as EZH2, H3K27me3, FAK, p-FAK, and downstream effectors.[2][3][5] Loading controls like GAPDH or β-actin were used to ensure equal protein loading.[2][3]

-

Animal Models: Immunocompromised mice (e.g., nude mice) were used.[2][7]

-

Tumor Implantation: Human cancer cells (e.g., SUM159) or patient-derived xenograft (PDX) tissues were subcutaneously implanted into the mice.[2]

-

Treatment: Once tumors reached a specified size (e.g., 100mm³), mice were randomized into control (vehicle) and treatment groups receiving daily oral doses of this compound (e.g., 10 mg/kg and 30 mg/kg).[2]

-

Endpoints: Tumor volume and weight were measured regularly.[2] Survival analysis was performed to assess the impact of treatment on progression-free survival.[2][6] At the end of the study, tumors were excised for further analysis, such as Western blotting, to confirm the in vivo mechanism of action.[2]

II. Neurodegenerative Disease: A Potential Role in Parkinson's Disease

Preclinical evidence suggests that this compound may offer therapeutic benefits in Parkinson's disease by modulating neurotransmitter systems and mitigating neuroinflammation.

A. Efficacy in a Preclinical Model of Parkinson's Disease

A study utilizing a haloperidol-induced mouse model of Parkinsonism demonstrated that this compound can ameliorate motor deficits and neurochemical imbalances.

Table 3: Effects of this compound in a Haloperidol-Induced Parkinson's Disease Model

| Parameter | Animal Model | Treatment | Result | Citation |

| Catalepsy | Mice | 4 mg/kg this compound | Significant improvement in cataleptic state | [3] |

| Dopamine Levels | Mice | 4 mg/kg this compound | Significant improvement in dopamine levels | [3] |

| Histamine Levels (Brain & Serum) | Mice | 2 and 4 mg/kg this compound | Dose-dependent decrease | [3] |

| TNF-α Levels (Brain & Serum) | Mice | 2 and 4 mg/kg this compound | Dose-dependent decrease | [3] |

B. Proposed Mechanism of Action in Parkinson's Disease

The neuroprotective effects of this compound in the context of Parkinson's disease are thought to be multifactorial, involving the modulation of both histaminergic and dopaminergic systems, as well as the suppression of neuroinflammation. Studies suggest that this compound may act as a potent inhibitor of dopamine reuptake, thereby increasing dopaminergic neurotransmission.[3] Additionally, by blocking H1 receptors, this compound can counteract the detrimental effects of elevated histamine levels in the brain, which have been linked to the demise of dopaminergic neurons.[3] Furthermore, this compound has been shown to reduce the levels of the pro-inflammatory cytokine TNF-α in the brain and serum of a Parkinson's disease model, indicating an anti-inflammatory effect.[3]

C. Experimental Protocols in Parkinson's Disease Research

-

Animal Model: Mice were used in this study.[3]

-

Induction of Parkinsonism: Haloperidol (1 mg/kg) was administered to induce a cataleptic state, mimicking motor deficits of Parkinson's disease.[3]

-

Treatment: Animals were treated with this compound at doses of 2 and 4 mg/kg.[3]

-

Behavioral Assessment: Behavioral tests such as the bar test were used to quantify the degree of catalepsy.

-

Neurochemical and Inflammatory Marker Analysis: After the behavioral assessments, brain and serum samples were collected to measure levels of dopamine, histamine, and TNF-α using appropriate analytical techniques (e.g., ELISA).[3]

III. Other Potential Therapeutic Areas

While the most substantial preclinical data for repurposing this compound lies in oncology and to a lesser extent in Parkinson's disease, its anti-inflammatory properties suggest potential applications in other inflammatory conditions. However, based on extensive literature searches, there is a lack of specific preclinical studies evaluating the efficacy of this compound in models of Alzheimer's disease, rheumatoid arthritis, or inflammatory bowel disease. Future research is warranted to explore the therapeutic potential of this compound in these and other inflammatory and neurodegenerative conditions.

Conclusion